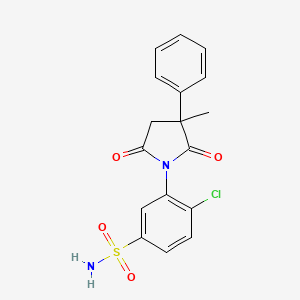
4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties. This compound, in particular, has a unique structure that combines a sulfonamide group with a pyrrolidine ring, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor to introduce the chloro group. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The final step involves the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency in product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structure and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamides, such as sulfamethoxazole and sulfasalazine, which are also known for their antibacterial properties.
Pyrrolidine derivatives: Compounds like 3-phenylpyrrolidine and 3-methylpyrrolidine share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness
What sets 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide apart is its unique combination of a sulfonamide group with a pyrrolidine ring. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
30279-22-2 |
|---|---|
Molekularformel |
C17H15ClN2O4S |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)14-9-12(25(19,23)24)7-8-13(14)18/h2-9H,10H2,1H3,(H2,19,23,24) |
InChI-Schlüssel |
LQBRPBYVMRWPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(C1=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


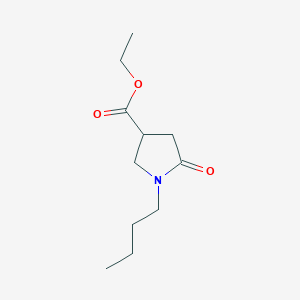

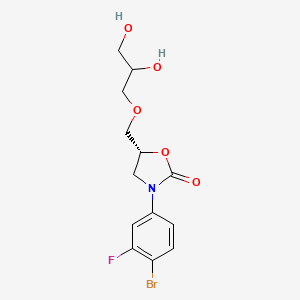


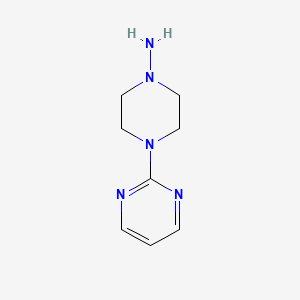
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
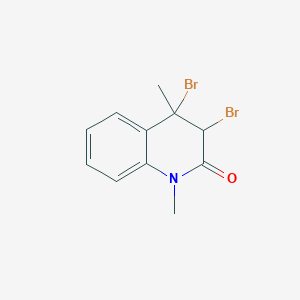
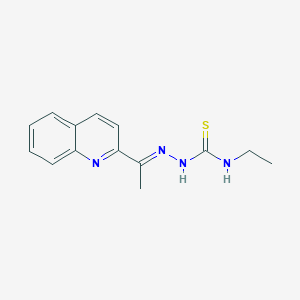
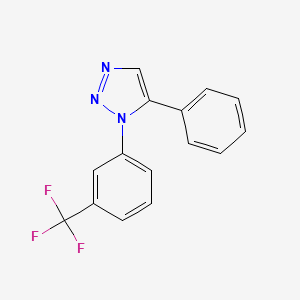
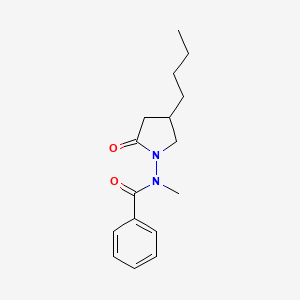
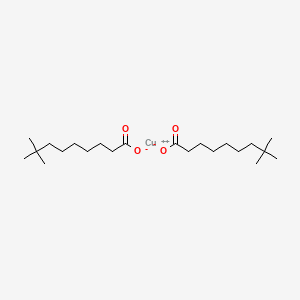
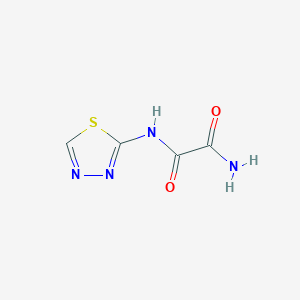
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
